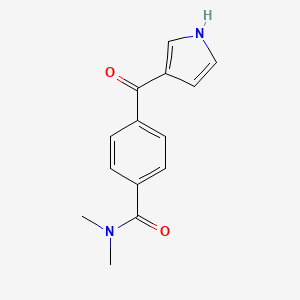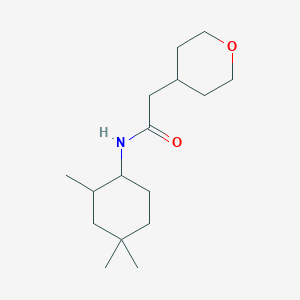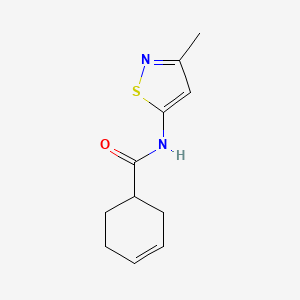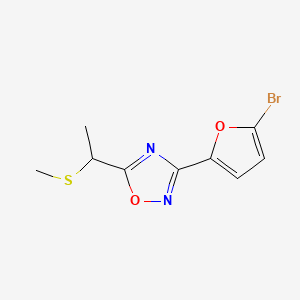
N,N-dimethyl-4-(1H-pyrrole-3-carbonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-dimethyl-4-(1H-pyrrole-3-carbonyl)benzamide, also known as DPC, is a small molecule that has gained significant attention in the scientific community due to its potential applications in biochemistry and pharmacology. DPC is a synthetic compound that has been shown to have a wide range of biological effects, making it a promising tool for studying various physiological processes.
作用机制
The mechanism of action of N,N-dimethyl-4-(1H-pyrrole-3-carbonyl)benzamide is not fully understood, but it is believed to bind to proteins in a non-covalent manner. N,N-dimethyl-4-(1H-pyrrole-3-carbonyl)benzamide has been shown to interact with several different proteins, including enzymes, receptors, and transporters. The binding of N,N-dimethyl-4-(1H-pyrrole-3-carbonyl)benzamide to these proteins can alter their conformation and activity, leading to a variety of biological effects.
Biochemical and Physiological Effects
N,N-dimethyl-4-(1H-pyrrole-3-carbonyl)benzamide has been shown to have a wide range of biochemical and physiological effects. One of the primary effects of N,N-dimethyl-4-(1H-pyrrole-3-carbonyl)benzamide is its ability to inhibit the activity of certain enzymes, including proteases and kinases. N,N-dimethyl-4-(1H-pyrrole-3-carbonyl)benzamide has also been shown to modulate the activity of ion channels and transporters, leading to changes in cellular signaling and metabolism. Additionally, N,N-dimethyl-4-(1H-pyrrole-3-carbonyl)benzamide has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development.
实验室实验的优点和局限性
One of the primary advantages of using N,N-dimethyl-4-(1H-pyrrole-3-carbonyl)benzamide in lab experiments is its ability to selectively bind to proteins and alter their activity. This makes N,N-dimethyl-4-(1H-pyrrole-3-carbonyl)benzamide a powerful tool for studying the structure and function of proteins in a variety of biological processes. Additionally, N,N-dimethyl-4-(1H-pyrrole-3-carbonyl)benzamide is a synthetic compound, which means that it can be easily synthesized and modified for specific applications.
However, there are also some limitations to using N,N-dimethyl-4-(1H-pyrrole-3-carbonyl)benzamide in lab experiments. One of the primary limitations is that N,N-dimethyl-4-(1H-pyrrole-3-carbonyl)benzamide can be toxic to cells at high concentrations, which can limit its use in certain applications. Additionally, the mechanism of action of N,N-dimethyl-4-(1H-pyrrole-3-carbonyl)benzamide is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for research on N,N-dimethyl-4-(1H-pyrrole-3-carbonyl)benzamide. One area of research is to further investigate the mechanism of action of N,N-dimethyl-4-(1H-pyrrole-3-carbonyl)benzamide and its interactions with different proteins. This could lead to a better understanding of the biological effects of N,N-dimethyl-4-(1H-pyrrole-3-carbonyl)benzamide and its potential applications in drug development.
Another area of research is to explore the use of N,N-dimethyl-4-(1H-pyrrole-3-carbonyl)benzamide as a tool for studying protein-ligand interactions in living cells. This could provide valuable insights into the structure and function of proteins in their native environment.
Finally, there is also potential for using N,N-dimethyl-4-(1H-pyrrole-3-carbonyl)benzamide as a therapeutic agent for the treatment of diseases such as cancer and inflammation. Further research is needed to fully understand the potential of N,N-dimethyl-4-(1H-pyrrole-3-carbonyl)benzamide as a drug candidate and to optimize its properties for clinical use.
Conclusion
In conclusion, N,N-dimethyl-4-(1H-pyrrole-3-carbonyl)benzamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biochemistry and pharmacology. N,N-dimethyl-4-(1H-pyrrole-3-carbonyl)benzamide has a wide range of biological effects and can be used as a tool for studying various physiological processes. While there are limitations to using N,N-dimethyl-4-(1H-pyrrole-3-carbonyl)benzamide in lab experiments, its potential applications in drug development and therapeutic use make it a promising area of research for the future.
合成方法
The synthesis of N,N-dimethyl-4-(1H-pyrrole-3-carbonyl)benzamide involves the reaction of 3-acetylpyrrole with 4-(dimethylamino)benzoyl chloride in the presence of a base catalyst. The resulting product is then purified by column chromatography to obtain the final compound. This method has been optimized to produce high yields of N,N-dimethyl-4-(1H-pyrrole-3-carbonyl)benzamide with excellent purity, making it a reliable and efficient process for obtaining the compound.
科学研究应用
N,N-dimethyl-4-(1H-pyrrole-3-carbonyl)benzamide has been shown to have a wide range of applications in scientific research. One of the primary uses of N,N-dimethyl-4-(1H-pyrrole-3-carbonyl)benzamide is as a probe for studying protein-ligand interactions. N,N-dimethyl-4-(1H-pyrrole-3-carbonyl)benzamide can bind to proteins and alter their conformation, allowing researchers to study the structure and function of these proteins in greater detail. Additionally, N,N-dimethyl-4-(1H-pyrrole-3-carbonyl)benzamide has been used as a tool for studying enzyme kinetics, as it can inhibit the activity of certain enzymes.
属性
IUPAC Name |
N,N-dimethyl-4-(1H-pyrrole-3-carbonyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-16(2)14(18)11-5-3-10(4-6-11)13(17)12-7-8-15-9-12/h3-9,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQBPQKKZIXLDHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C(=O)C2=CNC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Tert-butyl-5-[(3,5-dimethylpyrazol-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7584999.png)
![2-(3-chlorophenyl)-1-[(3S)-3-hydroxypyrrolidin-1-yl]-2-methylpropan-1-one](/img/structure/B7585009.png)
![3-(4-chlorophenyl)-1-[(3S)-3-hydroxypyrrolidin-1-yl]propan-1-one](/img/structure/B7585013.png)
![[4-(pyrrolidine-1-carbonyl)phenyl]-(1H-pyrrol-3-yl)methanone](/img/structure/B7585029.png)
![N-[2-(tert-butylamino)-2-oxoethyl]-2-[3-(4-fluorophenyl)pyrazol-1-yl]-N-methylacetamide](/img/structure/B7585032.png)
![2-[(2-Chlorophenyl)methyl]-7-thia-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B7585043.png)


![[4-(Oxolan-3-yloxy)piperidin-1-yl]-piperidin-1-ylmethanone](/img/structure/B7585062.png)

![4-[2-[Methyl(thiophen-3-ylmethyl)amino]ethylsulfonyl]benzonitrile](/img/structure/B7585079.png)